2-ethyl-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
2-ethyl-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H22N4O2S2 and its molecular weight is 390.52. The purity is usually 95%.
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Scientific Research Applications
Urease Inhibition
Compounds derived from indole-based scaffolds, particularly those incorporating oxadiazole and thiadiazole rings, have shown significant in vitro inhibitory potential against the urease enzyme. Such inhibitors are valuable therapeutic agents in drug design programs aimed at treating diseases associated with urease activity, including various infections and urolithiasis. One study detailed the synthesis and urease inhibition of novel indole-based oxadiazole scaffolds, providing insights into their competitive inhibition mechanism and highlighting their low cytotoxicity towards cell membranes (Nazir et al., 2018).
Antimicrobial and Antifungal Agents
Another avenue of application involves the synthesis of indolinyl derivatives for potential antibacterial, antifungal, and anti-tubercular activity. The creation of tetrahydropyrimidine–isatin hybrids, for instance, demonstrates the versatility of these compounds in targeting various pathogens (Akhaja & Raval, 2012).
Anti-diabetic Activity
Indole-based compounds with a 1,3,4-oxadiazole scaffold have also been evaluated for their antidiabetic potential via inhibition of the α-glucosidase enzyme. This research indicates the potential of these compounds as lead molecules for further development into antidiabetic agents, comparing their efficacy to standard drugs and assessing their cytotoxicity profile (Nazir et al., 2018).
Anticancer Agents
Additionally, some derivatives containing the thiadiazole and thiazole motifs have demonstrated anticancer activities. The development of novel pharmacophores incorporating these moieties and their evaluation against various cancer cell lines highlight the potential of such compounds in cancer therapy. Structural-activity relationship studies further elucidate the molecular basis for their efficacy (Gomha et al., 2017).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “2-ethyl-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide” and “N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide” may also interact with multiple targets in the body.
Biochemical pathways
Given the wide range of biological activities associated with indole derivatives, it is likely that they interact with a variety of biochemical pathways .
Result of action
Given the wide range of biological activities associated with indole derivatives, it is likely that they have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c1-3-12(4-2)16(24)19-17-20-21-18(26-17)25-11-15(23)22-10-9-13-7-5-6-8-14(13)22/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXRJDBHDMNXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.